Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]-
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Overview
Description
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone can be achieved through several routes. One common method involves the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions . Another approach includes the use of a halohydrin intermediate, which is subsequently treated with a base to form the epoxide ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and ketones, providing insights into enzyme mechanisms and substrate specificity.
Mechanism of Action
The mechanism of action of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone involves its interaction with molecular targets through its reactive functional groups. The epoxide ring can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting enzyme activity or altering protein function. The ketone group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone can be compared with other similar compounds, such as:
1-[(2R,3R)-3-pentyloxiranyl]ethanone: This isomer differs in the stereochemistry of the oxirane ring, which can affect its reactivity and biological activity.
1-[(2R,3S)-3-pentyl-2-oxiranyl]ethanone: This compound has a similar structure but may exhibit different chemical and physical properties due to variations in the alkyl chain length and substitution pattern.
Properties
CAS No. |
102368-23-0 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
QSBATKPBRAWDHQ-IUCAKERBSA-N |
SMILES |
CCCCCC1C(O1)C(=O)C |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](O1)C(=O)C |
Canonical SMILES |
CCCCCC1C(O1)C(=O)C |
Synonyms |
Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]-, rel- (9CI) |
Origin of Product |
United States |
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